N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide
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Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
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Scientific Research Applications
PET Imaging of Neuroinflammation
A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed for imaging of reactive microglia and disease-associated microglia's contribution to neuroinflammation in vivo. This compound is significant for studying the immune environment of central nervous system malignancies and monitoring potential neuroinflammatory effects of immunotherapy for peripheral malignancies, which could aid in the development of new therapeutics for neuroinflammation targeting CSF1R (Horti et al., 2019).
Chemical Catalysis in Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables coupling a broad range of (hetero)aryl bromides with various amines and cyclic secondary amines at relatively low temperatures, offering a route to pharmaceutically important building blocks (Bhunia et al., 2017).
PET Imaging Ligand Synthesis
Another study developed a positron-emitting, high-affinity ligand for PET imaging of CSF1R to measure microglial activity specifically and noninvasively, which could be crucial for understanding neuroinflammation involved in various neuropsychiatric disorders (Lee et al., 2022).
Properties
IUPAC Name |
N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-7-17-15(20)16(21)18-11-13-5-8-19(9-6-13)12-14-4-3-10-22-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCAKEDRWWVIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.